4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, CDCl₃) :
- δ 3.89 (s, 3H) : Methoxy protons (-OCH₃) at position 6.
- δ 7.52–7.48 (m, 2H) : Aromatic protons at positions 5 and 7 of the benzopyranone.
- δ 8.21 (s, 1H) : Triazolyl proton at position 5 of the 1,2,3-triazole ring.
- δ 6.38 (s, 1H) : Proton at position 3 of the benzopyranone.
13C NMR (100 MHz, CDCl₃) :
- δ 176.2 : Carbonyl carbon (C-4) of the pyranone ring.
- δ 161.9 : Oxygenated aromatic carbon (C-6) bearing the methoxy group.
- δ 148.7–124.5 : Aromatic carbons of the benzopyranone and triazole rings.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 257.27 (M⁺, 100%). Key fragments include:
Infrared (IR) Vibrational Signatures
- 1705 cm⁻¹ : Strong stretching vibration of the pyranone carbonyl (C=O).
- 1602 cm⁻¹ and 1489 cm⁻¹ : Aromatic C=C bending modes.
- 1254 cm⁻¹ : Asymmetric stretching of the methoxy group (C–O–C).
- 1530 cm⁻¹ : Triazole ring C–N stretching .
Tables
Table 1: Molecular Formula Breakdown
| Component | Count |
|---|---|
| Carbon (C) | 13 |
| Hydrogen (H) | 11 |
| Nitrogen (N) | 3 |
| Oxygen (O) | 3 |
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1705 | C=O stretch |
| 1602 | Aromatic C=C |
| 1530 | Triazole C–N |
| 1254 | Methoxy C–O |
Properties
CAS No. |
131924-49-7 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
6-methoxy-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O3/c1-16-10(7-14-15-16)13-6-11(17)9-5-8(18-2)3-4-12(9)19-13/h3-7H,1-2H3 |
InChI Key |
LQAMGNCRBMPFTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Triazole Group: The 1-methyl-1H-1,2,3-triazol-5-yl group can be attached through a click chemistry reaction, typically involving the azide-alkyne cycloaddition reaction. This step requires the use of a copper catalyst and appropriate reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4H-1-benzopyran derivatives as anticancer agents. For instance, compounds similar to 4H-1-Benzopyran-4-one have shown significant antiproliferative activities against various cancer cell lines. A study reported that derivatives exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity to normal cells like HEK-293 .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MDA-MB-231 |
| Compound B | 22.2 | MDA-MB-231 |
| Control (HEK-293) | >100 | HEK-293 |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. A patent describes the use of 4H-1-benzopyran derivatives as anti-inflammatory agents, indicating their potential in treating conditions associated with inflammation .
Antimicrobial Activity
Research has also indicated that benzopyran derivatives exhibit antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Screening
In a comparative study, several benzopyran derivatives were synthesized and screened for anticancer activity. The results demonstrated that modifications at specific positions on the benzopyran ring significantly influenced their efficacy against cancer cell lines.
Case Study 2: Anti-inflammatory Efficacy
A series of experiments were conducted to evaluate the anti-inflammatory effects of 4H-1-benzopyran derivatives in animal models. The results indicated a dose-dependent reduction in inflammation markers, supporting the compound's therapeutic potential .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- (CAS: Not explicitly provided)
- Substituents : Nitro group at position 6, triazole at position 2.
- Synthesis : Likely involves nitration of the benzopyran core, followed by triazole ring formation.
- Key Differences : The nitro group (electron-withdrawing) reduces electron density compared to the methoxy group (electron-donating) in the target compound, affecting reactivity and solubility .
3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b)
- Substituents : 4-Methoxybenzoyl and methyl groups.
- Synthesis: Produced via reaction of 4-hydroxy-6-methylpyran-2-one with 2-dimethylaminomethyl-1-(4-methoxyphenyl)prop-2-en-1-one under reflux conditions (48% yield, m.p. 171°C) .
- Comparison : The absence of a triazole ring in 7b limits its hydrogen-bonding capacity compared to the target compound.
8-Bromo-6-methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Substituents : Bromo and methyl groups at positions 8 and 6, respectively; tetrazole at position 2.
- Properties : Tetrazole offers metabolic stability but differs in electronic properties from triazole. Bromine increases molecular weight and hydrophobicity .
Physical and Spectroscopic Properties
Notes:
Biological Activity
4H-1-Benzopyran-4-one, 6-methoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a hybrid compound that combines the chromone structure with a triazole moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antioxidant, antitumor, and antimicrobial properties. The structural complexity and unique functionalities of this compound enhance its potential for therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves cycloaddition methods such as click chemistry, which efficiently forms the triazole ring from azides and alkynes under mild conditions. This method is favored for its high yield and specificity in producing the desired compound.
Biological Activities
Research indicates that derivatives of 4H-1-benzopyran have notable biological activities:
Antioxidant Activity
Chromones and their derivatives are known for their antioxidant properties. The presence of the methoxy group at the 6-position contributes to the radical scavenging ability of the compound, making it useful in preventing oxidative stress-related diseases.
Antitumor Activity
Studies have shown that triazole-chromone hybrids exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating potent activity against cancer cells such as AGS (gastric cancer) and HeLa (cervical cancer) cells. The mechanism often involves cell cycle arrest and apoptosis induction.
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 4H-1-Benzopyran derivative | 2.63 ± 0.17 | AGS | G2/M phase arrest |
| Triazole-chromone hybrid | Varies | HeLa | Apoptosis induction |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The triazole moiety enhances its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Case Studies
Several studies have highlighted the biological potential of 4H-1-benzopyran derivatives:
- Antitumor Evaluation : A study evaluated various triazole-chromone hybrids against a panel of six human cancer cell lines using MTT assays. Some derivatives exhibited better cytotoxicity than standard chemotherapeutics like 5-fluorouracil .
- Antifertility Studies : Research on related benzopyran compounds demonstrated significant uterotrophic activity in animal models, indicating potential applications in reproductive health .
- Mechanistic Insights : Molecular docking studies have been conducted to understand how these compounds interact with specific protein targets associated with diseases such as cancer and viral infections. These studies provide insights into their mechanisms of action and guide further modifications for enhanced efficacy .
Q & A
Q. What safety protocols are recommended for handling 4H-1-Benzopyran-4-one derivatives in laboratory settings?
Methodological Answer: Based on structurally similar benzopyran compounds (e.g., 5,7-dihydroxy derivatives), adhere to the following:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised if aerosolization occurs .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks .
- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Storage: Keep in sealed containers under inert gas (e.g., N₂) to prevent degradation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and triazole groups). Compare chemical shifts to similar compounds (e.g., δ 3.8–4.2 ppm for methoxy; δ 7.5–8.5 ppm for triazole protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₁₂N₃O₃: ~278.09 g/mol).
- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch ~1650 cm⁻¹, triazole C-N ~1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate metabolic pathways in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Use NADPH as a cofactor and analyze metabolites via LC-MS/MS .
- Phase I/II Metabolism: Monitor hydroxylation (phase I) and glucuronidation (phase II). For example, daidzein (a related flavone) undergoes demethylation and conjugation .
- Data Interpretation: Compare retention times and fragmentation patterns to known standards.
Q. What strategies resolve contradictions in reported biological activities of benzopyran derivatives?
Methodological Answer:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Contaminants (e.g., synthetic byproducts) may skew bioactivity results .
- Assay Reproducibility: Cross-validate results across cell lines (e.g., HEK293 vs. HepG2) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structural Confirmation: Re-characterize compounds after biological assays to rule out degradation .
Q. How to employ computational methods to predict kinase binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Triazole and methoxy groups may form hydrogen bonds with catalytic lysine residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies via MM-PBSA .
- Validation: Compare predictions with experimental IC₅₀ values from kinase inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
